molecular formula C10H5BrF3NO2 B1486378 5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid CAS No. 1805522-76-2

5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid

Cat. No. B1486378
CAS RN: 1805522-76-2
M. Wt: 308.05 g/mol
InChI Key: SUMCBPMFTXQDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid, also known as 5-bromo-4-cyano-2-trifluoromethylbenzoic acid (BCTFA), is an organic compound and a member of the phenylacetic acid family. It is a versatile compound that has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and biochemical and physiological studies. BCTFA is a colorless solid that is soluble in organic solvents and has a melting point of around 180°C. This compound is also known to be relatively stable and has a relatively low toxicity.

Mechanism of Action

The exact mechanism of action of BCTFA is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. In addition, BCTFA has been shown to inhibit the activity of the enzyme 5-alpha reductase, which is involved in the synthesis of testosterone. BCTFA may also act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
BCTFA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetyl-CoA carboxylase, 5-alpha reductase, and cyclooxygenase-2, as well as to increase the production of nitric oxide. In addition, BCTFA has been shown to inhibit the activity of the enzyme glycogen synthase, which is involved in the synthesis of glycogen. BCTFA has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

BCTFA has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and has a relatively low toxicity. This makes it an ideal reagent for use in organic synthesis and drug synthesis. In addition, BCTFA has a variety of biochemical and physiological effects, making it an ideal reagent for biochemical and physiological studies.
However, there are also some limitations to using BCTFA in lab experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, BCTFA has a relatively high melting point, making it difficult to use in experiments that require the use of high temperatures.

Future Directions

The potential future directions for BCTFA are numerous. One potential direction is to continue to explore its biochemical and physiological effects, as it has already been shown to have a variety of effects. In addition, further research could be done to explore the potential therapeutic applications of BCTFA, as it has already been shown to have anti-inflammatory and anti-tumor effects. Finally, further research could be done to explore the potential of BCTFA as a reagent for organic synthesis and drug synthesis, as it is already known to be a versatile compound.

Scientific Research Applications

BCTFA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as it is a relatively stable compound that can be used to synthesize a variety of other compounds. It has also been used in drug synthesis, as it is a versatile compound that can be used to synthesize a variety of drugs. In addition, BCTFA has been used in biochemical and physiological studies, as it is known to have a variety of biochemical and physiological effects.

properties

IUPAC Name

2-[5-bromo-4-cyano-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-8-2-5(3-9(16)17)7(10(12,13)14)1-6(8)4-15/h1-2H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMCBPMFTXQDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C#N)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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